molecular formula C16H14N2OS B183153 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 23903-48-2

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B183153
CAS No.: 23903-48-2
M. Wt: 282.4 g/mol
InChI Key: OKFHWMLGUMHKFC-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group attached to a tetrahydrobenzothiophene ring with a cyano group at the 3-position

Mechanism of Action

Target of Action

The primary targets of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide are lipophilic amino acids such as LEU4607 , ILE406 , and ALA410 . These amino acids play a crucial role in protein structure and function, and their interaction with the compound can influence various biological processes.

Mode of Action

The compound interacts with its targets through a process known as binding . The phenyl, 1,3,4-thiadiazole, and benzothiophene cores of the compound interact with the lipophilic amino acids . This interaction can lead to changes in the structure and function of the proteins these amino acids are part of, thereby influencing the biological processes they are involved in.

Biochemical Pathways

It is known that the compound has inhibitory effects against α-glucosidase , an enzyme that plays a key role in carbohydrate metabolism. By inhibiting this enzyme, the compound can potentially affect the breakdown and absorption of carbohydrates in the body.

Pharmacokinetics

The compound’s molecular weight of 23533 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known that the compound has inhibitory effects against α-glucosidase , which could potentially lead to a decrease in the breakdown and absorption of carbohydrates in the body.

Biochemical Analysis

Biochemical Properties

The role of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is unique due to its specific combination of a tetrahydrobenzothiophene ring and a benzamide group with a cyano substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-13-12-8-4-5-9-14(12)20-16(13)18-15(19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFHWMLGUMHKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946702
Record name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23903-48-2
Record name N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23903-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC153311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.7 ml (40 mmol) of benzoyl chloride were added to a solution of 5.34 g (30 mmol) of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in 50 ml of pyridine. Stirring was carried out for 2 hours at 80° C. after which 150 ml of 10 mol % aqueous hydrochloric acid were added to the mixture. The solid formed was isolated in a conventional manner. Yield: 97%; mp.: 168°-170° C.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
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N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

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